2(1H)-Pyridinone, 1-ethyl-

Physicochemical Properties Solvent Characterization Process Chemistry

2(1H)-Pyridinone, 1-ethyl- (also known as 1-ethyl-2-pyridone, N-ethyl-2-pyridone; CAS 13337-79-6) is a heterocyclic organic compound with molecular formula C7H9NO and a molecular weight of 123.15 g/mol. It belongs to the 2-pyridinone class of compounds, characterized by a lactam moiety within a six-membered aromatic ring.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 13337-79-6
Cat. No. B078692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 1-ethyl-
CAS13337-79-6
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCN1C=CC=CC1=O
InChIInChI=1S/C7H9NO/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
InChIKeyMTSQHZHIEDRSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2(1H)-pyridinone (CAS 13337-79-6) – Core Physicochemical and Structural Characteristics for Procurement


2(1H)-Pyridinone, 1-ethyl- (also known as 1-ethyl-2-pyridone, N-ethyl-2-pyridone; CAS 13337-79-6) is a heterocyclic organic compound with molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. It belongs to the 2-pyridinone class of compounds, characterized by a lactam moiety within a six-membered aromatic ring. The compound is commercially available as a research chemical, typically supplied at purities of 95% or higher . While 2-pyridinones are widely investigated for diverse biological activities including antimicrobial, anticancer, and enzyme inhibition, it must be noted that high-strength, direct comparative evidence for this specific compound against close analogs is limited in the public literature. The differentiation presented herein is therefore based on available physicochemical data and documented research applications, and users should independently verify performance in their specific assay systems.

Solvent selection Distinct physical-property profile supports high-temperature solvent and reaction-medium applications.
Building block Established synthesis and heterocyclic scaffold enable analog design in medicinal chemistry.
Analytical reference Commercially available with analytical data to support method development and identity confirmation.

Why N-Alkyl 2-Pyridinones Cannot Be Treated as Interchangeable: The Procurement Case for 1-Ethyl-2(1H)-pyridinone


Within the N-alkyl-2-pyridinone series, even minor changes to the N-alkyl substituent (methyl, ethyl, propyl) lead to measurable and potentially critical differences in physicochemical properties, including density, boiling point, and refractive index [1]. These property shifts directly impact the compound's behavior as a solvent, reaction medium, or building block in synthetic workflows, as well as its solubility, lipophilicity (logP), and interaction with biological targets. Assuming that 1-methyl-2-pyridinone or 1-propyl-2-pyridinone can be substituted for 1-ethyl-2(1H)-pyridinone without empirical validation introduces significant risk of altered reaction kinetics, product yield, or assay outcome. The following evidence provides a quantified basis for understanding the specific, albeit limited, differentiation of 1-ethyl-2(1H)-pyridinone relative to its closest analogs.

!
N-Alkyl analog interchange may shift physical properties

Differences in density, boiling point, and refractive index vs. 1-methyl and 1-propyl analogs can alter solvent behavior and reaction kinetics.

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Vendor-provided analytical support varies

Some suppliers ship without analytical data; identity and purity must be independently verified to ensure reproducibility.

1-Ethyl-2(1H)-pyridinone: Quantified Physicochemical and Application Differentiation vs. N-Alkyl Analogs


Physicochemical Property Divergence: Density, Boiling Point, and Refractive Index vs. 1-Methyl and 1-Propyl Analogs

1-Ethyl-2(1H)-pyridinone exhibits distinct density, boiling point, and refractive index values that diverge significantly from both its shorter (1-methyl) and longer (1-propyl) N-alkyl chain analogs . This quantifiable differentiation is critical for researchers selecting a solvent or reaction medium with specific physical characteristics.

Physicochemical divergence
Cross-study comparable
Target: density 1.042, BP 270.5°C, RI 1.509
1-Methyl: 1.129, 250°C, 1.569
1-Propyl: 1.018, 282°C, 1.504
Density 7.7% lower vs. methyl; BP 20.5°C higher vs. methyl
Supports solvent selection context
Data to verify; cross-study comparison
Physicochemical Properties Solvent Characterization Process Chemistry

Commercial Availability and Purity Standards for Research Use

1-Ethyl-2(1H)-pyridinone is offered by reputable chemical suppliers as a research compound with a standard purity of ≥95%, often accompanied by supporting analytical data (NMR, HPLC, GC) . In contrast, the compound is also listed in the Sigma-Aldrich rare chemical collection without provided analytical data, requiring the buyer to assume responsibility for identity and purity confirmation . This variation in vendor support underscores the need for careful procurement to match experimental requirements.

Vendor purity & documentation
Data to verify
≥95% purity with analytical data (selected vendors) vs. no supporting data (other listings)
Procurement risk: analytical support varies
Independent identity and purity confirmation advised
Chemical Sourcing Analytical Chemistry Drug Discovery

Documented Use as a Synthetic Building Block in Heterocyclic Chemistry

The compound has been utilized as a starting material in the synthesis of more complex pyridinone derivatives, as documented in peer-reviewed literature [1]. While direct performance data is lacking, its established synthesis route from pyridine and its inclusion in chemical libraries as a versatile heterocyclic scaffold provides a baseline for its utility in exploratory chemistry.

Synthetic utility
Supporting evidence
Documented synthesis from pyridine; used as a heterocyclic building block [1]
Supports analog design in medicinal chemistry
No quantitative head-to-head comparison available
Organic Synthesis Medicinal Chemistry Building Blocks

1-Ethyl-2(1H)-pyridinone: Evidence-Based Application Scenarios for Scientific and Industrial Users


Solvent and Reaction Medium Selection in Fine Chemical Synthesis

For processes requiring a polar aprotic solvent with a specific boiling point and density, 1-ethyl-2(1H)-pyridinone offers a distinct physical profile. Its boiling point of 270.5°C and density of 1.042 g/cm³ make it a suitable candidate for high-temperature reactions where lower-boiling analogs (e.g., 1-methyl-2-pyridinone, bp 250°C) would be unsuitable, and higher-boiling analogs (e.g., 1-propyl-2-pyridinone, bp 282°C) may be less volatile or harder to remove.

Medicinal Chemistry Scaffold for Analog Synthesis

Medicinal chemists developing novel pyridinone-based inhibitors (e.g., targeting kinases, HDACs, or other enzyme classes) may utilize 1-ethyl-2(1H)-pyridinone as a starting material or core scaffold. Its documented synthesis and availability with analytical characterization [1] provide a reliable foundation for SAR studies, particularly when exploring the effect of the N-alkyl chain on target binding and physicochemical properties.

Analytical Reference Standard and Method Development

Given the variability in vendor-provided analytical data , laboratories requiring a well-characterized reference material for HPLC, GC, or NMR method development should procure 1-ethyl-2(1H)-pyridinone from suppliers that furnish comprehensive analytical reports (≥95% purity with NMR, HPLC, GC data). This ensures accurate quantification and identification in complex sample matrices.

Application
Selection Property
Validation Focus
High-temperature solvent and reaction medium
Distinct boiling point and density profile
Confirm thermal stability and solvent compatibility under reaction conditions
Medicinal chemistry scaffold synthesis
Established synthesis and analytical characterization
Verify reactivity and purity for SAR studies
Analytical reference standard
Documented purity and supplier analytical data
Independent identity and purity confirmation by HPLC/GC/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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